molecular formula C20H20ClN5O4 B2475055 N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775338-32-3

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2475055
CAS No.: 1775338-32-3
M. Wt: 429.86
InChI Key: SOVACNOSBKHVJQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a structurally complex molecule featuring a pyrimidoazepine core fused with a 1,2,4-oxadiazole ring and an N-(3-chlorophenyl)acetamide moiety. The compound’s design integrates heterocyclic motifs known for their bioactivity and metabolic stability, such as the 1,2,4-oxadiazole (a bioisostere for esters and carboxylic acids) and the pyrimidoazepine system, which may confer rigidity and influence binding interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-12-22-18(24-30-12)17-15-8-3-2-4-9-25(15)20(29)26(19(17)28)11-16(27)23-14-7-5-6-13(21)10-14/h5-7,10H,2-4,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVACNOSBKHVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the pyrimido[1,6-a]azepine core, and the final acetamide linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Biological Activities

Recent studies have indicated several promising biological activities associated with this compound:

Anticancer Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have been tested against cancer cell lines such as SNB-19 and OVCAR-8. Compounds similar to N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] demonstrated percent growth inhibitions exceeding 75% against these lines .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This activity is significant because 5-LOX is involved in inflammatory processes and related diseases. The anti-inflammatory potential indicates that further optimization could yield effective therapeutic agents for conditions like asthma or arthritis .

Antimicrobial Properties

Some studies have explored the antimicrobial efficacy of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups in N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] may enhance its interaction with bacterial targets .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity against various cell lines with growth inhibition rates over 75% .
Study 2Molecular docking confirmed potential as a 5-lipoxygenase inhibitor suggesting anti-inflammatory applications .
Study 3Evaluated antimicrobial effects showing substantial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide exerts its effects is likely complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A closely related analog, N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide (), differs in two key aspects:

Chlorophenyl Position: The target compound’s 3-chlorophenyl group versus the para-chloro substitution in the analog may alter electronic and steric properties.

Core Ring System: The pyrimidoazepine core in the target compound vs.

Heterocyclic Modifications

  • Oxadiazole-Containing Analogs : Compounds like N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () share the 5-methyl-1,2,4-oxadiazole motif, which enhances metabolic resistance by replacing labile ester groups. However, the benzooxazolo-oxazine core in this analog differs significantly in rigidity and hydrogen-bonding capacity compared to the pyrimidoazepine system .
  • Thiazolyl Acetamides : Crystal structures of N-(thiazol-2-yl)acetamides () reveal that substituents on the aryl ring (e.g., dichlorophenyl vs. 3-chlorophenyl) influence molecular conformation. For example, a 61.8° dihedral angle between dichlorophenyl and thiazol rings in affects crystal packing and solubility, suggesting similar positional effects in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Chlorophenyl Position Heterocyclic Features Key Properties References
Target Compound Pyrimidoazepine 3- 5-Methyl-1,2,4-oxadiazole Likely moderate lipophilicity; rigid core
N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide Pyridopyrimidinone 4- 5-Methyl-1,2,4-oxadiazole Higher lipophilicity; smaller ring system
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl acetamide 3,4-diCl Thiazole ring Twisted conformation (61.8°); hydrogen-bonded dimers
CPA () Dihydrothienopyridine 2- Oxadiazole-thioether High MESP polarity; HOMO-LUMO gap ~4.5 eV

Biological Activity

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C20H20ClN5O4 and a molecular weight of 429.86 g/mol. Its structure includes significant moieties such as the 1,2,4-oxadiazole and pyrimidine rings, which are known to contribute to biological activity.

Structural Formula

PropertyValue
Molecular FormulaC20H20ClN5O4
Molecular Weight429.86 g/mol
InChI KeyNot available

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. The following table summarizes key findings from various research studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HEPG21.18Inhibition of cell growth via apoptosis
MCF70.67Targeting EGFR signaling
A-431<1Disruption of tubulin polymerization
B. subtilis15.0Antibacterial properties noted

The biological activity of this compound appears to be multifaceted:

  • Apoptosis Induction : Studies indicate that the compound may induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.
  • EGFR Inhibition : Research has shown that it can inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial for tumor growth and survival.
  • Antimicrobial Activity : The compound also exhibits antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Study on Anticancer Activity

A study conducted by Arafa et al. synthesized several derivatives of oxadiazoles and evaluated their anticancer activity using MTT assays. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin . This suggests that modifications in the chemical structure can enhance anticancer efficacy.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various targets such as alkaline phosphatase (ALP). The results indicated a binding energy of -7.90 kcal/mol, suggesting strong interactions with the enzyme which could explain its biological activity .

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